

Potential Applications of 1,3-Diethylurea in Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,3-Diethylurea

Cat. No.: B146665

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylurea is a symmetrical dialkylurea derivative that serves as a versatile building block and ligand in various fields of chemical and biological research. Its unique structural features, including the central urea moiety capable of forming strong hydrogen bonds and the flanking ethyl groups influencing solubility and steric interactions, make it a compound of interest in medicinal chemistry, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of the potential research applications of **1,3-Diethylurea**, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **1,3-Diethylurea** is crucial for its application in research.

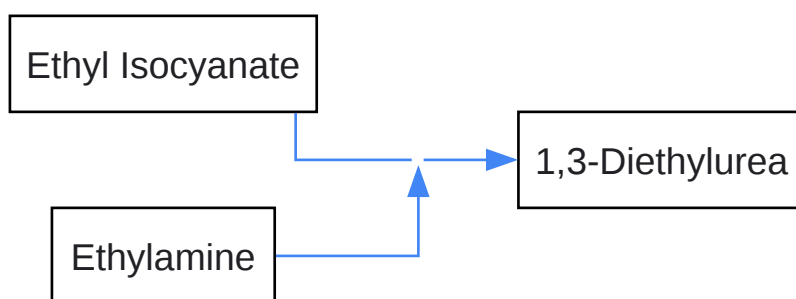
Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ N ₂ O	[1]
Molecular Weight	116.16 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	112-113 °C	[2][3]
Boiling Point	217.23 °C (estimate)	[2]
Solubility	Soluble in water and polar organic solvents like ethanol.	[1][2][3]
CAS Number	623-76-7	[1][3]

Synthesis of 1,3-Diethylurea and its Derivatives

The synthesis of **1,3-Diethylurea** and its derivatives is a critical first step for its various applications.

General Synthesis of 1,3-Diethylurea

A common method for the synthesis of **1,3-Diethylurea** involves the reaction of ethyl isocyanate with ethylamine.[1]



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Caption: General reaction scheme for the synthesis of **1,3-Diethylurea**.

Synthesis of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea

This derivative is a key ligand for the formation of bioactive metal complexes.

Materials:

- N-ethyl-4-nitroaniline
- Triphosgene
- Triethylamine
- Toluene (anhydrous)
- Ethanol

Procedure:

- A solution of N-ethyl-4-nitroaniline (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- A solution of triphosgene (1 equivalent) in anhydrous toluene is added dropwise to the stirred reaction mixture at room temperature.
- After the addition is complete, the mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude 1,3-diethyl-1,3-bis(4-nitrophenyl)urea is purified by recrystallization from ethanol to afford a yellow solid.

Coordination Chemistry and Catalysis

The urea functional group in **1,3-Diethylurea** and its derivatives can act as a ligand, coordinating with metal ions to form complexes with potential catalytic and biological activities.

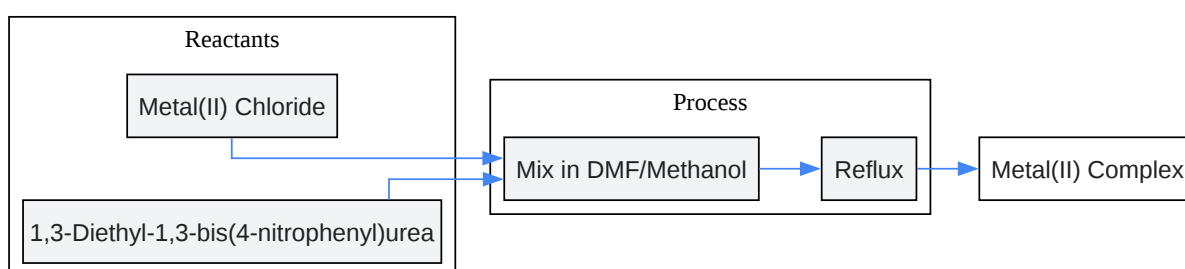
Synthesis of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea

Materials:

- 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (ligand)
- Metal(II) chlorides (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂, CdCl₂, PdCl₂, PtCl₂)
- Methanol
- Dimethylformamide (DMF)

Procedure:

- The ligand, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, is dissolved in a minimal amount of DMF.
- A methanolic solution of the respective metal(II) chloride (in a 1:2 metal-to-ligand molar ratio) is added dropwise to the ligand solution with constant stirring.
- The resulting mixture is refluxed for several hours.
- The colored precipitate of the metal complex that forms upon cooling is collected by filtration, washed with methanol, and dried in a desiccator over anhydrous calcium chloride.



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Caption: Experimental workflow for the synthesis of metal complexes.

Biological and Medicinal Chemistry

Urea derivatives are a well-established class of compounds in drug discovery, known for their ability to act as enzyme inhibitors. The **1,3-diethylurea** scaffold can be incorporated into larger molecules to target various biological pathways.

Antibacterial Activity of Metal(II) Complexes

Metal complexes of a **1,3-diethylurea** derivative have shown promising antibacterial activity.

Table of Antibacterial Activity of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea[4][5][6]

Complex	Gram-Positive Bacteria	Gram-Negative Bacteria
Bacillus subtilis (Zone of Inhibition, mm)	Staphylococcus aureus (Zone of Inhibition, mm)	
Ligand	10	12
Cu(II) Complex	14	15
Ni(II) Complex	13	14
Co(II) Complex	15	16
Zn(II) Complex	18	20
Cd(II) Complex	12	13
Pd(II) Complex	16	18
Pt(II) Complex	17	19
Tetracycline (Std.)	18	21
Amikacin (Std.)	15	18

Table of Minimum Inhibitory Concentration (MIC) of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea ($\mu\text{g/mL}$)[4][5][6]

Complex	Bacillus subtilis	Staphylococcus aureus	Escherichia coli	Serratia marcescens
Ligand	250	250	>250	>250
Cu(II) Complex	125	62.5	125	62.5
Ni(II) Complex	125	125	125	125
Co(II) Complex	62.5	62.5	125	62.5
Zn(II) Complex	62.5	31.25	62.5	31.25
Cd(II) Complex	250	125	250	125
Pd(II) Complex	62.5	31.25	62.5	31.25
Pt(II) Complex	31.25	31.25	62.5	31.25
Tetracycline (Std.)	31.25	15.62	31.25	62.5
Amikacin (Std.)	62.5	31.25	62.5	125

The data indicates that the metal complexes, particularly the Zn(II) complex, exhibit significantly enhanced antibacterial activity compared to the free ligand.[4][5][6]

1. Disc Diffusion Method:

- Bacterial cultures are grown on Mueller-Hinton agar plates.
- Sterile paper discs (8 mm diameter) are impregnated with a solution of the test compound (100 $\mu\text{g/mL}$ in DMSO).
- The discs are placed on the agar surface, and the plates are incubated at 37 °C for 18-24 hours.

- The diameter of the zone of inhibition around each disc is measured to determine the antibacterial activity.^[4]

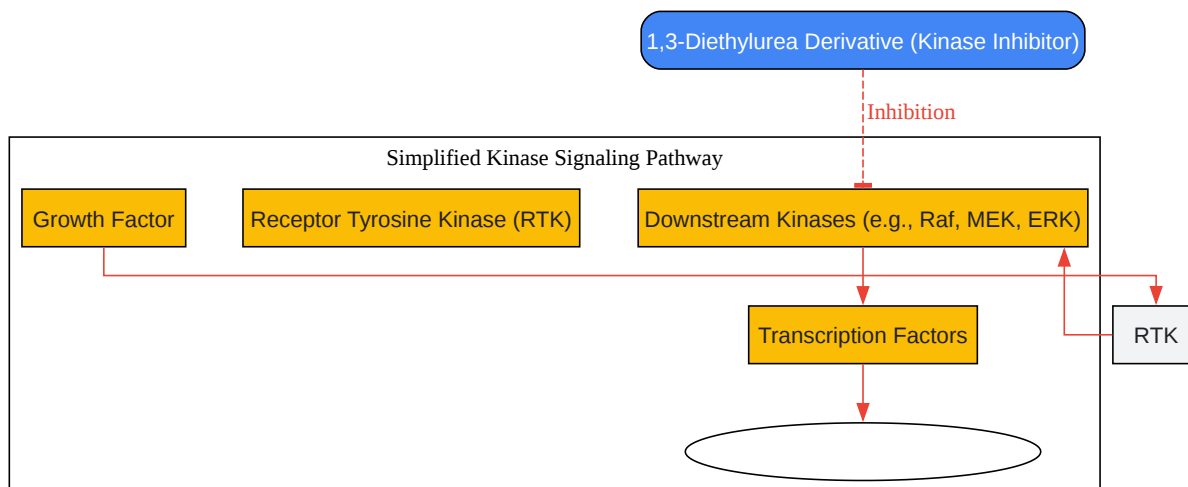
2. Broth Microdilution Method (for MIC determination):

- Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
- Each well is inoculated with a standardized bacterial suspension.
- The plates are incubated at 37 °C for 24 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.^{[4][7]}

Potential as a Scaffold for Kinase Inhibitors

The 1,3-disubstituted urea moiety is a common scaffold in the design of kinase inhibitors.^{[8][9]}

These inhibitors often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.



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Caption: Hypothetical inhibition of a kinase signaling pathway by a **1,3-diethylurea** derivative.

While specific kinase inhibitors based on a simple **1,3-diethylurea** core are not extensively documented in the initial search, the structural motif holds promise for the development of novel inhibitors. Researchers can utilize **1,3-diethylurea** as a starting point for chemical library synthesis to screen for activity against various kinases.

Agricultural Applications

1,3-Diethylurea has been mentioned as a plant growth regulator and an intermediate in the production of pesticides.[1] This suggests its potential utility in agricultural research for developing new agrochemicals. Further research is needed to elucidate its specific mechanisms of action in plants and its efficacy as a component of novel herbicides or pesticides.

Conclusion

1,3-Diethylurea is a readily accessible and versatile compound with demonstrated and potential applications across multiple research disciplines. Its role as a ligand in coordination chemistry has led to the development of metal complexes with significant antibacterial properties. The 1,3-disubstituted urea scaffold is a validated pharmacophore in drug discovery, suggesting that derivatives of **1,3-diethylurea** could be valuable starting points for the development of new therapeutic agents, particularly kinase inhibitors. Further exploration of its utility in organic synthesis, materials science, and agricultural chemistry is warranted to fully realize the research potential of this fundamental chemical building block.

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